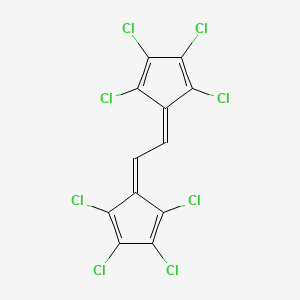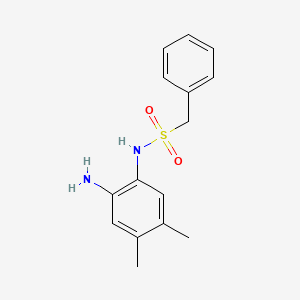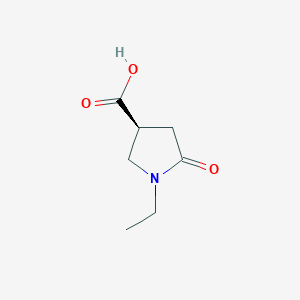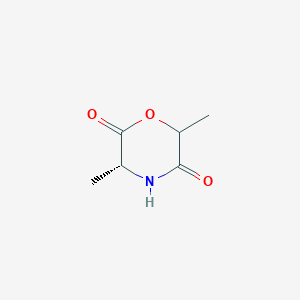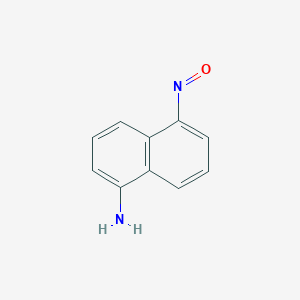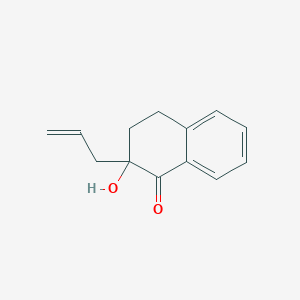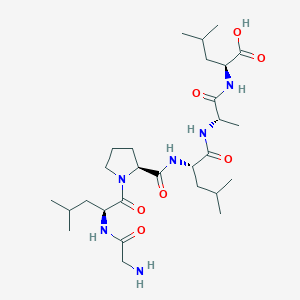
Carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester is a chemical compound with the molecular formula C16H25NO2. It is known for its unique structure, which includes a carbamate group attached to a phenylpropyl ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester typically involves the reaction of isopropyl chloroformate with 3-phenylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and esters.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, carbamates, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, methyl ester
- Carbamic acid, bis(1-methylethyl)-, 3-[(1-oxopropyl)amino]phenyl ester
Uniqueness
Carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester is unique due to its specific ester and carbamate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications.
Propriétés
Numéro CAS |
218601-55-9 |
|---|---|
Formule moléculaire |
C16H25NO2 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
3-phenylpropyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C16H25NO2/c1-13(2)17(14(3)4)16(18)19-12-8-11-15-9-6-5-7-10-15/h5-7,9-10,13-14H,8,11-12H2,1-4H3 |
Clé InChI |
YQOFKFALLMRYLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)OCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


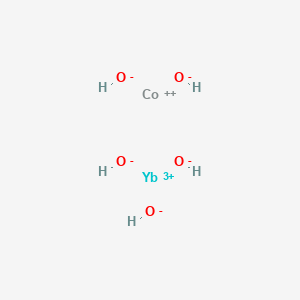

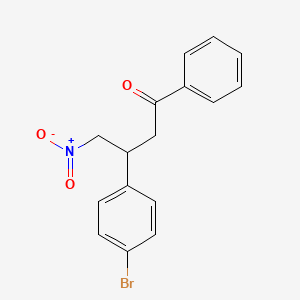
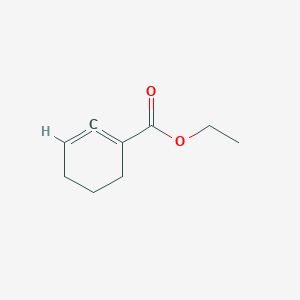
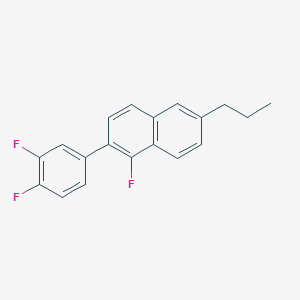
![2-[2-Hydroxy-5-[(4-nitrophenyl)methylideneamino]phenyl]-4-[(4-nitrophenyl)methylideneamino]phenol](/img/structure/B14245080.png)
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)
